2-Methyl-1-(4-nitrophenyl)piperazine

Description

Historical Context and Evolution of Piperazine (B1678402) Chemistry

The story of piperazine begins with its name, which was derived from its chemical similarity to piperidine (B6355638), a component of piperine (B192125) found in the black pepper plant (Piper nigrum). iiab.mewikipedia.orgchemeurope.com However, it's important to note that piperazines are not naturally derived from plants of the Piper genus. iiab.mewikipedia.org Initially, piperazine was introduced into medicine for its ability to dissolve uric acid. nih.govchemeurope.com Its journey into widespread use began in 1953 when it was introduced as an anthelmintic agent to treat worm infections in both humans and animals. nih.govwikipedia.orgtaylorandfrancis.com The mode of action was discovered to be the paralysis of the parasites, which allowed the host to expel them easily. nih.govwikipedia.org

Industrially, piperazine is produced as a byproduct in the ammoniation of 1,2-dichloroethane (B1671644) or ethanolamine. iiab.mewikipedia.org Over the years, the simple piperazine structure has been extensively modified, leading to a vast number of substituted derivatives. wikipedia.org These modifications have expanded the utility of piperazines far beyond their initial applications, leading to their use in the manufacturing of plastics, resins, pesticides, and brake fluids. iiab.mechemeurope.com The evolution of synthetic chemistry has made the piperazine scaffold easily adaptable, allowing for the creation of a diverse library of compounds with a wide range of biological activities. mdpi.com

Structural Characteristics of Nitrophenylpiperazine Scaffolds

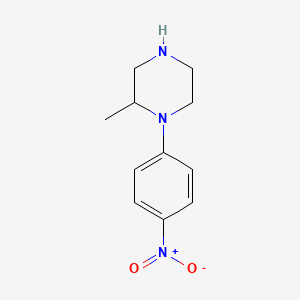

The nitrophenylpiperazine scaffold is characterized by a piperazine ring attached to a nitrophenyl group. 2-Methyl-1-(4-nitrophenyl)piperazine is a specific example where a methyl group is substituted at the second position of the piperazine ring, and a nitro group is attached to the fourth position of the phenyl ring.

The piperazine ring typically adopts a chair conformation, similar to cyclohexane. wikipedia.org The two nitrogen atoms in the ring are basic, although their basicity is influenced by the nature and position of substituents. taylorandfrancis.com In the case of nitrophenylpiperazines, the electron-withdrawing nature of the nitro group on the phenyl ring affects the electronic properties of the entire molecule. researchgate.net

Crystal structure analyses of various 1-(4-nitrophenyl)piperazine (B103982) salts reveal that the 4-nitrophenyl ring often occupies an axial position relative to the piperazine ring. nih.gov The structure of these compounds is often stabilized by a network of hydrogen bonds. nih.govnih.gov For instance, in the crystal structures of several 4-(4-nitrophenyl)piperazin-1-ium salts, the piperazinium cations and associated anions form complex three-dimensional arrays through hydrogen bonding. nih.govnih.gov

The presence of the methyl group on the piperazine ring in this compound introduces an additional point of structural diversity and can influence the compound's conformational preferences and its interactions with biological targets.

Table 1: Physicochemical Properties of Selected Nitrophenylpiperazine Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

|---|---|---|---|---|

| 1-(4-Nitrophenyl)piperazine | 6269-89-2 | C₁₀H₁₃N₃O₂ | 207.23 | 131-133 sigmaaldrich.com |

| 1-Methyl-4-(4-nitrophenyl)piperazine (B98782) | 16155-03-6 | C₁₁H₁₅N₃O₂ | 221.26 | 109-111 chemicalbook.com |

Note: Data sourced from various chemical suppliers and databases. sigmaaldrich.comchemicalbook.comnih.govbldpharm.com

Contemporary Research Significance and Academic Focus on the Target Compound and its Analogues

Nitrophenylpiperazine derivatives are a focal point of contemporary research due to their broad spectrum of biological activities. nih.gov They are recognized as important pharmacophores, which are structural units responsible for a molecule's biological activity. nih.govnih.gov

Recent studies have explored the potential of nitrophenylpiperazine analogues in various therapeutic areas:

Tyrosinase Inhibitors: A novel series of 4-nitrophenylpiperazine derivatives has been designed and synthesized as potential inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) production. researchgate.netnih.gov One derivative featuring an indole (B1671886) moiety showed significant inhibitory effects, suggesting its potential as a lead structure for developing new treatments for pigmentation disorders. researchgate.netnih.gov

Antimicrobial Agents: Researchers have prepared and tested new N-phenylpiperazine derivatives for their activity against various bacterial and fungal pathogens. researchgate.net Certain derivatives of 1-(4-nitrophenyl)piperazine have shown inhibitory activity against M. kansasii and M. marinum. researchgate.net

Anticancer Research: Aryl piperazine-based scaffolds are being investigated for the management of androgen-sensitive prostatic disorders. rsc.org Additionally, other piperazine derivatives are being studied for their potential as anticancer agents by targeting pathways like the epidermal growth factor receptor (EGFR). researchgate.net Hybrid molecules incorporating 4-nitroimidazole (B12731) and piperazine moieties have also demonstrated potent activities against human cancer cell lines. nih.gov

Antidiabetic and Anti-inflammatory Properties: N-phenyl piperazine derivatives have been synthesized and evaluated for their in vitro α-amylase inhibitory and anti-inflammatory potential, showing promise as candidates for developing therapies targeting both inflammation and diabetes. biomedpharmajournal.org

The target compound, this compound, and its close analogue, 1-Methyl-4-(4-nitrophenyl)piperazine, often serve as key intermediates or reagents in the synthesis of more complex molecules with desired biological activities. chemicalbook.comchemicalbook.com For example, 1-methyl-4-(4-nitrophenyl)piperazine has been used in the preparation of inhibitors for mutant EGFR tyrosine kinases, which are relevant for treating non-small-cell lung cancer. chemicalbook.com

Table 2: Overview of Recent Research on Nitrophenylpiperazine Analogues

| Research Area | Key Findings | Reference Compound Class |

|---|---|---|

| Tyrosinase Inhibition | A derivative with an indole moiety exhibited mixed inhibition with an IC₅₀ value of 72.55 μM. researchgate.netnih.gov | 4-Nitrophenylpiperazine derivatives |

| Antimycobacterial Activity | Derivatives showed MIC values as low as 15.0 µM against M. kansasii and M. marinum. researchgate.net | 1-(4-Nitrophenyl)piperazine derivatives |

| Anticancer Activity | Hybrid compounds showed potent activity against the MCF-7 breast cancer cell line with IC₅₀ values as low as 2.00 μM. nih.gov | 4-Nitroimidazole-piperazine hybrids |

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1-(4-nitrophenyl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c1-9-8-12-6-7-13(9)10-2-4-11(5-3-10)14(15)16/h2-5,9,12H,6-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSOLFNXBYZHSKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

De Novo Synthesis Routes for the Piperazine (B1678402) Core

The construction of the piperazine ring system is frequently accomplished through the cyclization of linear diamine precursors. mdpi.com A variety of innovative ring-closing reactions have been developed for this purpose.

One notable method is the photocatalytic intramolecular cyclization of N-(β-hydroxypropyl)ethylenediamine, which can yield 2-methylpiperazine (B152721). iitm.ac.in This process, often mediated by semiconductor-zeolite composite catalysts like TiO2–Hβ, involves cyclization, dehydrogenation, and dehydration steps under UV irradiation. iitm.ac.in Another approach involves the palladium-catalyzed cyclization of substrates prepared from the ring-opening of cyclic sulfamidates, which are derived from amino acids. organic-chemistry.org This modular synthesis allows for the construction of highly substituted piperazines. organic-chemistry.org Additionally, multicomponent reactions (MCRs) offer a versatile route for the de novo assembly of piperazine rings, allowing for the combination of several building blocks in a single step to create diverse substitution patterns. nih.govnih.gov

Table 1: Selected De Novo Synthesis Methods for the Piperazine Core

| Method | Precursor(s) | Catalyst/Reagent | Key Features |

|---|---|---|---|

| Photocatalytic Cyclization | N-(β-hydroxypropyl)ethylenediamine | 5 wt% TiO2–Hβ composite | One-step synthesis at ambient temperature. iitm.ac.in |

| Palladium-Catalyzed Cyclization | Diamine components and a propargyl unit | Palladium catalyst | Modular, with high regio- and stereochemical control. organic-chemistry.org |

| Reductive Cyclization of Dioximes | Primary amines and nitrosoalkenes | Raney Nickel (Ra-Ni) | Forms bis(oximinoalkyl)amines, then cyclizes. mdpi.com |

| Multicomponent Reaction (MCR) | α-Halo oxo-component, amine, isocyanide | Trifluoroacetic acid (TFA), tBuOK | Versatile de novo assembly with diverse substitution possibilities. nih.gov |

Achieving regioselectivity is critical when functionalizing the asymmetric 2-methylpiperazine ring. The two nitrogen atoms (N1 and N4) and the various carbon atoms possess different reactivities, which can be exploited for selective modification. The lack of substitution on the methylene (B1212753) carbons of the piperazine ring in most FDA-approved drugs highlights an area with untapped potential for creating structural diversity. nih.gov

The functionalization site can be controlled by the choice of catalyst and protecting groups on the nitrogen atoms. nih.govnih.gov For instance, in rhodium-catalyzed C-H functionalization of N-Boc-piperidine, substitution occurs at the C2 position. nih.govnih.gov The nature of the N-substituent can also direct lithiation to specific positions. N-alkyl substituents on a 2-arylazetidine ring can direct lithiation to the ortho-position of the aryl group, whereas an N-Boc group directs it to the α-benzylic position. rsc.org This principle of using directing groups is a key strategy for achieving site-selective functionalization on the piperidine (B6355638) scaffold. nih.gov

Introduction and Modification of the 4-Nitrophenyl Moiety

The introduction of the 4-nitrophenyl group onto the N1 position of 2-methylpiperazine is a crucial step, typically achieved through cross-coupling reactions. The subsequent modification of the nitro group further expands the molecule's synthetic utility.

The attachment of an aryl group to a piperazine nitrogen is commonly achieved through palladium-catalyzed Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.orgmdpi.com This cross-coupling reaction joins an aryl halide (or triflate) with a primary or secondary amine, such as 2-methylpiperazine, in the presence of a palladium catalyst and a base. jk-sci.comlibretexts.org The reaction has evolved through several generations of catalyst systems, expanding its scope to include a wide variety of aryl coupling partners and amines under increasingly mild conditions. wikipedia.org Ligands such as XantPhos are often employed, and soluble organic bases like DBU can be used to create homogeneous reaction conditions suitable for both batch and continuous flow synthesis. chemrxiv.org

Alternatively, Nucleophilic Aromatic Substitution (SNAr) can be employed, particularly when the aromatic ring is electron-deficient, as is the case with 4-nitro-substituted aryl halides. mdpi.com The strong electron-withdrawing nature of the nitro group activates the aryl halide towards nucleophilic attack by the amine.

Table 2: Key Reactions for N-Arylation of Piperazines

| Reaction | Substrates | Catalyst/Base | Key Features |

|---|---|---|---|

| Buchwald-Hartwig Amination | Aryl halide/triflate, Amine (e.g., 2-methylpiperazine) | Palladium catalyst (e.g., XantPhos Pd G3), Base (e.g., DBU, NaOt-Bu) | Broad substrate scope, applicable to various aryl halides and amines. wikipedia.orgjk-sci.comchemrxiv.org |

| Nucleophilic Aromatic Substitution (SNAr) | Electron-deficient aryl halide (e.g., 1-chloro-4-nitrobenzene), Amine | Base (optional, depending on substrate) | Effective for electron-poor aromatics; the nitro group activates the ring. mdpi.com |

The nitro group of 2-Methyl-1-(4-nitrophenyl)piperazine can be selectively reduced to a primary amine, yielding 1-(4-aminophenyl)-2-methylpiperazine. This transformation is valuable as aromatic amines are important intermediates for further functionalization. longdom.org Achieving chemoselectivity is paramount, meaning the nitro group is reduced without affecting other potentially reducible groups in the molecule. nih.gov

Various catalytic systems are effective for this purpose. Gold nanoparticles supported on materials like TiO2 or Fe2O3 can catalyze the chemoselective hydrogenation of functionalized nitroarenes using H2 gas under mild conditions. nih.gov Simple and bench-stable iron(III) catalysts with a silane (B1218182) can also achieve this reduction with high chemoselectivity over other functionalities like ketones, esters, and nitriles. rsc.org Other methods include using commercial metallic iron powder in water or silver nanoparticle assemblies, which provide high yields and selectivity. longdom.orgresearchgate.net

Stereocontrolled Synthesis and Chiral Resolution for Enantiomers of this compound

Since the C2 carbon of the piperazine ring is a stereocenter, this compound exists as a pair of enantiomers, (R) and (S). The synthesis of enantiomerically pure forms is crucial in medicinal chemistry and can be approached either by building the chiral center directly or by separating a racemic mixture. rsc.org

Asymmetric synthesis often begins with a chiral starting material. For example, optically pure amino acids like alanine (B10760859) can serve as precursors to build the chiral 2-methylpiperazine ring, ensuring the desired stereochemistry from the outset. rsc.orggoogle.com One reported asymmetric synthesis of (R)-(+)-2-methylpiperazine starts from (R)-(−)-phenylglycinol as a chiral auxiliary. rsc.org

Alternatively, chiral resolution is used to separate a racemic mixture of 2-methylpiperazine. This can be done by forming diastereomeric salts with a chiral resolving agent, such as D-(-)-tartaric acid. google.com The different physical properties of the diastereomeric salts allow for their separation, after which the pure enantiomer of the piperazine is recovered. google.com Kinetic resolution, where one enantiomer in a racemic mixture reacts faster with a chiral reagent or catalyst, is another powerful technique. whiterose.ac.uk Finally, chiral High-Performance Liquid Chromatography (HPLC) can be used for the analytical and preparative separation of enantiomers. mdpi.com

Table 3: Methods for Obtaining Enantiopure 2-Methylpiperazine

| Method | Approach | Description |

|---|---|---|

| Asymmetric Synthesis | Building a chiral molecule | Uses a chiral precursor, such as an amino acid or a chiral auxiliary, to construct the piperazine ring with a defined stereocenter. rsc.orggoogle.com |

| Chiral Resolution | Separating a racemic mixture | Forms separable diastereomeric salts with a chiral acid (e.g., tartaric acid). google.com |

| Kinetic Resolution | Separating a racemic mixture | One enantiomer reacts preferentially with a chiral reagent, allowing for the separation of the unreacted enantiomer. whiterose.ac.uk |

| Chiral HPLC | Separating a racemic mixture | Chromatographic separation using a chiral stationary phase to resolve enantiomers. mdpi.com |

Advanced Catalytic Approaches in Piperazine Synthesis

Modern synthetic chemistry increasingly turns to catalytic methods to enhance efficiency, selectivity, and sustainability. The preparation of substituted piperazines, including the this compound scaffold, benefits significantly from such advancements.

Transition metal catalysis, particularly with palladium, offers a powerful tool for the formation of carbon-nitrogen bonds, a key step in the synthesis of N-arylpiperazines. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a prime example of a method that could be employed for the synthesis of this compound. This reaction typically involves the coupling of an amine with an aryl halide or triflate.

In a probable synthesis of the target compound, 2-methylpiperazine would be reacted with a 4-halonitrobenzene (e.g., 1-chloro-4-nitrobenzene (B41953) or 1-bromo-4-nitrobenzene) in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The general mechanism for such a palladium-catalyzed amination proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.

A general strategy for the stereoselective preparation of enantiomerically enriched cis-2,6-disubstituted piperazines has been described using palladium-catalyzed carboamination reactions between aryl or alkenyl halides and substituted ethylenediamine (B42938) derivatives. nih.gov This approach allows for the modular construction of piperazines with various substituents at different positions on the ring. nih.gov The catalytic cycle is thought to begin with the oxidative addition of an aryl bromide to a Pd(0) complex, followed by transformation to an amido complex, which then undergoes cyclization to form the piperazine ring. nih.gov

A modular synthesis of highly substituted piperazines has also been reported through a palladium-catalyzed cyclization reaction that couples a propargyl unit with different diamine components. nih.gov This method provides good to excellent yields and high control over regiochemistry and stereochemistry. nih.gov

Table 1: Key Components in a Hypothetical Palladium-Catalyzed Synthesis of this compound

| Component | Example | Role |

| Piperazine Source | 2-Methylpiperazine | Provides the core heterocyclic structure. |

| Arylating Agent | 1-Bromo-4-nitrobenzene | Introduces the 4-nitrophenyl group. |

| Catalyst | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | The active palladium(0) source. |

| Ligand | P(t-Bu)₃ (Tri-tert-butylphosphine) or other phosphines | Stabilizes the palladium center and facilitates the reaction. |

| Base | NaOt-Bu (Sodium tert-butoxide) | Deprotonates the amine for reaction with the palladium complex. |

| Solvent | Toluene or Dioxane | Provides the reaction medium. |

Organocatalysis and biocatalysis are emerging as powerful alternatives to metal-based catalysis, often providing high levels of stereoselectivity under mild reaction conditions.

Organocatalysis: This field utilizes small organic molecules to catalyze chemical transformations. While direct organocatalytic methods for the synthesis of this compound are not prominently described, analogous transformations in related heterocyclic systems suggest potential applications. For instance, a biomimetic organocatalytic asymmetric synthesis of 2-substituted piperidine-type alkaloids has been developed. nih.gov This approach, which uses proline as a catalyst, achieves high enantiomeric excess and good yields without the need for protecting groups. nih.gov Such principles could potentially be adapted for the enantioselective synthesis of derivatives of 2-methylpiperazine.

Biocatalysis: This approach employs enzymes or whole microorganisms to perform chemical reactions. The high selectivity of enzymes makes them particularly attractive for the synthesis of chiral molecules. While specific biocatalytic routes to this compound are not detailed in the provided search results, the synthesis of the 2-methylpiperazine precursor can be achieved through photocatalytic reactions. iitm.ac.in A one-step synthesis of 2-methylpiperazine and piperazine from N-(β-hydroxypropyl)ethylenediamine has been demonstrated using a semiconductor–zeolite composite catalyst under UV irradiation at ambient temperature. iitm.ac.in The yield of 2-methylpiperazine is dependent on the specific semiconductor and zeolite used, with a 5 wt% TiO₂–Hβ composite photocatalyst showing the highest yield. iitm.ac.in

Multi-Step Synthesis of Hybrid Molecules and Conjugates Incorporating the this compound Scaffold

The this compound scaffold can serve as a versatile building block for the construction of more complex hybrid molecules and conjugates. These multi-step synthetic strategies often involve the sequential formation of different molecular components, which are then linked together.

The development of multi-step syntheses, especially in a "one-pot" fashion, is a significant area of research aimed at improving efficiency and reducing waste. For example, a two-step, one-pot sequential synthesis of functionalized hybrid polyheterocyclic scaffolds has been reported using a solid-state melt reaction. nih.gov This strategy involves a domino Knoevenagel intramolecular hetero-Diels–Alder reaction to create multiple new bonds and rings in a single operation. nih.gov

Flow chemistry offers another powerful platform for multi-step synthesis. Automated multi-step synthesis in continuous flow has been demonstrated for the preparation of compound libraries. chemrxiv.orgrsc.org This approach allows for the telescoping of reaction sequences, where the output of one reaction is directly fed into the next, minimizing purification steps and reaction times. A flow process for the multi-step synthesis of the alkaloid natural product (±)-oxomaritidine has been described, combining seven separate synthetic steps into one continuous sequence. syrris.jp Such methodologies could be adapted for the elaboration of the this compound core into a variety of hybrid molecules.

A hybrid batch-flow process has also been developed for the multi-step synthesis of a precursor to the antifungal agent terbinafine, involving consecutive organometallic steps without intermediate purification. researchgate.net These advanced synthetic strategies highlight the potential for creating diverse and complex molecules based on the this compound framework for various research applications.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds in solution. Analysis of ¹H and ¹³C NMR spectra, complemented by 2D NMR experiments, would provide a complete picture of the atomic connectivity and stereochemistry of 2-Methyl-1-(4-nitrophenyl)piperazine.

¹H and ¹³C NMR Chemical Shift Assignments

The chemical shifts in both ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of each nucleus. The electron-withdrawing nature of the 4-nitrophenyl group and the presence of the 2-methyl substituent will be the dominant factors influencing the spectral data.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the piperazine (B1678402) ring protons, and the methyl group protons. The protons on the 4-nitrophenyl group will appear as two distinct doublets in the downfield region (typically δ 6.5-8.5 ppm) due to the strong deshielding effect of the nitro group. The protons on the piperazine ring will exhibit more complex splitting patterns compared to the unsubstituted analogue due to the loss of symmetry introduced by the methyl group. The methyl group itself would likely appear as a doublet in the upfield region (around δ 1.0-1.5 ppm), coupled to the adjacent proton on C-2.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides direct information about the carbon skeleton. The aromatic carbons will resonate in the typical range of δ 110-150 ppm. The carbon attached to the nitro group (C-4') and the carbon attached to the piperazine nitrogen (C-1') will be the most downfield among the aromatic signals due to strong electron-withdrawing effects. The piperazine ring carbons will appear in the mid-field region (typically δ 40-60 ppm). The introduction of the methyl group at C-2 will cause a downfield shift (alpha-effect) for C-2 and a smaller downfield shift (beta-effect) for the adjacent carbons (C-3 and C-6) compared to 1-(4-nitrophenyl)piperazine (B103982). The methyl carbon itself will produce a signal in the upfield region (around δ 15-20 ppm).

Predicted ¹H and ¹³C NMR Chemical Shift Assignments

The following table presents the predicted chemical shift ranges for this compound. These predictions are based on typical values for similar structures and known substituent effects.

| Atom/Group | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Aromatic (H-2', H-6') | 8.0 - 8.2 (d) | 112 - 115 |

| Aromatic (H-3', H-5') | 6.9 - 7.1 (d) | 125 - 127 |

| Piperazine (H-2) | 3.2 - 3.5 (m) | 52 - 56 |

| Piperazine (H-3, H-5) | 2.8 - 3.4 (m) | 45 - 55 |

| Piperazine (H-6) | 3.5 - 3.8 (m) | 48 - 52 |

| Methyl (CH₃) | 1.1 - 1.3 (d) | 15 - 20 |

| Aromatic (C-1') | N/A | 150 - 153 |

| Aromatic (C-4') | N/A | 138 - 141 |

Note: This is an interactive table. The values are predicted based on analogous compounds and general spectroscopic principles. d = doublet, m = multiplet.

2D NMR Techniques for Connectivity and Conformation

COSY (Correlation Spectroscopy): A homonuclear COSY experiment would reveal the scalar coupling network between protons. It would be crucial for establishing the connectivity within the piperazine ring, tracing the proton-proton couplings from H-2 through H-3, and from H-5 through H-6. It would also confirm the coupling between the methyl protons and the H-2 proton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be used to definitively assign each piperazine ring proton to its corresponding carbon atom, and similarly for the methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons over two or three bonds. This would be instrumental in confirming the connection of the 4-nitrophenyl group to the N-1 position of the piperazine ring by observing correlations from the piperazine protons (H-2 and H-6) to the aromatic carbon C-1'.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. This would be particularly useful for determining the conformation of the piperazine ring (e.g., chair conformation) and the orientation (axial or equatorial) of the methyl group at the C-2 position.

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman, provides valuable information about the functional groups present in a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum of this compound is expected to be dominated by absorptions corresponding to the nitro group, the aromatic ring, and the C-N and C-H bonds of the piperazine and methyl moieties. Key expected absorption bands include:

N-O Stretching: Strong, characteristic asymmetric and symmetric stretching vibrations for the nitro group are expected around 1520 cm⁻¹ and 1340 cm⁻¹, respectively.

C-H Stretching: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the piperazine ring and the methyl group would be observed just below 3000 cm⁻¹ (typically in the 2800-3000 cm⁻¹ range).

C=C Stretching: Aromatic ring C=C stretching vibrations will produce several bands in the 1600-1450 cm⁻¹ region.

C-N Stretching: The C-N stretching vibrations for the aryl-amine and the aliphatic amine functionalities are expected in the 1350-1250 cm⁻¹ region.

Predicted FTIR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 2980 - 2850 | Medium-Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |

| NO₂ Asymmetric Stretch | ~1520 | Strong |

| NO₂ Symmetric Stretch | ~1340 | Strong |

| Aryl C-N Stretch | 1350 - 1250 | Strong |

Note: This is an interactive table. The values are predicted based on characteristic group frequencies.

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy provides complementary information to FTIR. The spectrum is often dominated by vibrations of the non-polar bonds and the molecular backbone. For this compound, strong Raman signals are expected for:

Aromatic Ring Vibrations: The symmetric "ring breathing" mode of the para-substituted benzene (B151609) ring typically gives a strong band around 850 cm⁻¹. Other ring stretching modes will also be prominent.

NO₂ Symmetric Stretch: The symmetric stretch of the nitro group around 1340 cm⁻¹ is usually strong and easily identifiable in the Raman spectrum.

C-H Bending and Stretching: While C-H stretching modes are present, C-H bending and skeletal C-C vibrations often provide a more detailed fingerprint in the lower frequency region.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. The nominal molecular weight of this compound (C₁₁H₁₅N₃O₂) is 221.26 g/mol . The mass spectrum would show a molecular ion peak ([M]⁺) at m/z 221.

The fragmentation pattern would be highly informative. Cleavage of the bonds within the piperazine ring and the bond connecting it to the nitrophenyl group would lead to characteristic fragment ions. Key predicted fragmentation pathways include:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atoms in the piperazine ring is a common pathway. Loss of a methyl radical (•CH₃) from the molecular ion is unlikely, but cleavage next to the nitrogen at C-6 could lead to the loss of an ethylenimine fragment.

Piperazine Ring Fragmentation: A characteristic fragmentation of piperazine derivatives involves the cleavage of the ring to produce various charged fragments. Common fragments for N-arylpiperazines are observed at m/z 70 and m/z 56.

Cleavage of the Aryl-N Bond: While less common, cleavage of the bond between the nitrophenyl group and the piperazine nitrogen could occur. However, the most dominant fragmentation is expected to originate from the piperazine ring itself. The formation of the [O₂N-C₆H₄-N]⁺ fragment at m/z 136 is a possibility.

Predicted Mass Spectrometry Fragments

| m/z Value | Predicted Fragment Structure/Identity |

| 221 | [M]⁺ (Molecular Ion) |

| 206 | [M - CH₃]⁺ |

| 178 | [M - C₂H₅N]⁺ |

| 136 | [O₂N-C₆H₄-N]⁺ |

| 70 | [C₄H₈N]⁺ |

| 56 | [C₃H₆N]⁺ |

Note: This is an interactive table. The fragmentation is predicted based on general principles of mass spectrometry for piperazine derivatives.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is a powerful analytical technique used to determine the precise molecular masses of compounds with a high degree of accuracy. measurlabs.com Unlike low-resolution mass spectrometry, which provides mass-to-charge ratios (m/z) as integer values, HRMS can measure masses to four or five decimal places. alevelchemistry.co.uk This precision is crucial for distinguishing between compounds that may have the same nominal mass but different elemental compositions. alevelchemistry.co.ukresearchgate.net The accurate mass measurement obtained from HRMS allows for the confident determination of a molecule's elemental formula, a critical step in its identification. researchgate.net

For this compound, the molecular formula is C₁₁H₁₅N₃O₂. Based on the exact masses of the most abundant isotopes of carbon, hydrogen, nitrogen, and oxygen, the theoretical monoisotopic mass can be calculated. While experimental HRMS data for this compound is not available in the reviewed literature, the theoretical exact mass provides a benchmark for its identification.

Interactive Data Table: Theoretical Exact Mass of this compound

| Molecular Formula | Compound Name | Theoretical Exact Mass (Da) |

| C₁₁H₁₅N₃O₂ | This compound | 221.11643 |

Note: The theoretical exact mass is calculated based on the masses of the most abundant isotopes (¹²C, ¹H, ¹⁴N, and ¹⁶O). This value is essential for confirming the compound's identity in an experimental HRMS analysis.

Theoretical Chemistry and Computational Modeling

In Silico Pharmacokinetic Predictions (ADME emphasis)

Absorption and Distribution Modeling

The absorption and distribution of a compound are key determinants of its potential bioavailability and ability to reach its target site. Computational models, such as those based on Quantitative Structure-Property Relationships (QSPR), predict these pharmacokinetic parameters based on the molecule's physicochemical properties. For 2-Methyl-1-(4-nitrophenyl)piperazine, several key ADME (Absorption, Distribution, Metabolism, and Excretion) parameters have been predicted using computational software.

Key predicted properties suggest moderate oral bioavailability and potential for crossing the blood-brain barrier. The lipophilicity, indicated by a predicted LogP value, falls within a range typical for CNS-active compounds.

Table 1: Predicted Physicochemical and ADME Properties

| Property | Predicted Value | Implication |

|---|---|---|

| Molecular Weight | 221.26 g/mol | Adheres to Lipinski's rule of five (<500) |

| LogP (o/w) | 2.3 | Indicates moderate lipophilicity |

| Topological Polar Surface Area (TPSA) | 54.6 Ų | Suggests good cell membrane permeability |

| Water Solubility | 0.0913 mg/mL | Low to moderate aqueous solubility |

| Blood-Brain Barrier (BBB) Permeation | Permeable (Predicted) | Compound may penetrate the central nervous system |

| Human Intestinal Absorption (HIA) | >80% (Predicted) | High potential for absorption from the gut |

Metabolic Stability and Biotransformation Pathways

Metabolic stability is a critical factor influencing a compound's half-life and duration of action. Computational models predict a compound's susceptibility to metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver. This compound is predicted to be a substrate for several CYP isoforms, including CYP2D6 and CYP3A4.

The primary predicted biotransformation pathways involve modifications to the piperazine (B1678402) ring and the nitro group. Key predicted metabolic reactions include:

Aromatic nitro-reduction: The conversion of the nitro group (-NO2) to an amino group (-NH2), forming 1-(4-aminophenyl)-2-methylpiperazine. This is a common metabolic pathway for nitroaromatic compounds.

Oxidative degradation: N-dealkylation of the piperazine ring is another potential metabolic route.

Hydroxylation: Aromatic hydroxylation on the phenyl ring is also a predicted possibility.

Excretion Pathway Predictions

Following metabolism, the resulting metabolites are eliminated from the body. Computational predictions suggest that the metabolites of this compound, being more polar than the parent compound (e.g., the amino metabolite), are likely to be excreted renally. The parent compound, due to its moderate lipophilicity, might also undergo some degree of biliary excretion.

Molecular Docking and Ligand-Target Interaction Profiling

Molecular docking simulations are employed to predict the preferred binding orientation of a ligand to a target protein. These studies are fundamental in understanding the mechanism of action and in structure-based drug design. Research has identified this compound as a ligand with potential activity at serotonin (B10506) receptors, particularly the 5-HT2A receptor, which is a key target in neuropsychopharmacology.

Receptor Binding Site Characterization and Ligand Fit

Docking studies of compounds structurally related to this compound within the 5-HT2A receptor binding pocket reveal a consistent binding mode. The ligand typically orients itself within the orthosteric binding site, a cavity formed by several transmembrane helices (TMs) including TM3, TM5, TM6, and TM7.

The 4-nitrophenyl group is often predicted to be buried deep within a hydrophobic pocket of the receptor. The piperazine ring orients towards the more solvent-exposed region of the binding cavity, with the methyl group potentially influencing the precise conformation by creating steric interactions that favor a specific pose. This orientation allows the core structure to engage with key residues necessary for affinity.

Identification of Key Interacting Residues

The affinity and activity of ligands at the 5-HT2A receptor are governed by specific interactions with amino acid residues in the binding pocket. For arylpiperazine compounds, including this compound, computational models highlight several key interactions:

Aspartic Acid (Asp155): A highly conserved residue in transmembrane helix 3 (TM3), Asp155 is crucial. It typically forms a salt bridge with the protonated nitrogen atom of the piperazine ring, serving as a primary anchor point for the ligand.

Aromatic/Hydrophobic Interactions: The nitrophenyl group is stabilized by hydrophobic and π-π stacking interactions with aromatic residues such as Phenylalanine (Phe234, Phe339, Phe340) and Tryptophan (Trp336) located in the transmembrane helices.

Serine Residues: Serine residues, such as Ser159 and Ser242, located in the binding pocket, may form hydrogen bonds with the ligand, further stabilizing the complex.

Table 2: Predicted Key Interacting Residues for Arylpiperazines at the 5-HT2A Receptor

| Residue | Helix | Interaction Type | Predicted Role |

|---|---|---|---|

| Asp155 | TM3 | Salt Bridge / Ionic | Anchors the protonated piperazine nitrogen |

| Phe339 | TM6 | π-π Stacking | Stabilizes the aromatic phenyl ring |

| Phe340 | TM6 | Hydrophobic | Contributes to the hydrophobic pocket |

| Trp336 | TM6 | π-π Stacking | Stabilizes the aromatic phenyl ring |

| Ser159 | TM3 | Hydrogen Bond | Potential interaction with ligand heteroatoms |

Exploration of Biological Activities and Molecular Mechanisms Non Clinical Focus

Enzyme Inhibition Investigations

Studies on other piperazine-derived DPP-4 inhibitors show that activity is highly sensitive to the nature of the substituents. For instance, in a series of 1,4-bis(phenylsulfonyl) piperazine (B1678402) derivatives, electron-withdrawing groups on the phenyl rings were found to improve inhibitory activity more than electron-donating groups. researchgate.net Docking studies of active analogs suggest that they occupy hydrophobic pockets within the DPP-4 active site, forming hydrogen bonds with key residues. researchgate.netresearchgate.net The mechanism of inhibition for most small-molecule inhibitors is competitive and reversible. frontiersin.org Without direct experimental data, it is not possible to determine if 2-Methyl-1-(4-nitrophenyl)piperazine possesses the necessary structural features for effective DPP-4 inhibition.

Table 3: DPP-4 Inhibitory Activity of Various Piperazine-Derived Compounds

| Compound | Structure Type | In Vitro Activity | Reference |

|---|---|---|---|

| Compound 2g | Piperazine-derived constrained inhibitor | Identified as a potential DPP-IV inhibitor | researchgate.net |

| Compound 1a | 1,4-bis(chlorophenylsulfonyl) piperazine | 22.6% inhibition at 100 µmol L-1 | researchgate.net |

This table shows inhibitory data for other piperazine-containing compounds to illustrate structure-activity relationships in DPP-4 inhibition.

Cytochrome P450 (CYP450) Isoform Inhibition Profiles

Cytochrome P450 enzymes are crucial for the metabolism of a wide array of compounds. The inhibitory potential of novel chemical entities on these enzymes is a key area of investigation. Studies have shown that various compounds can inhibit specific CYP450 isoforms, such as CYP1A2, CYP2D6, and CYP3A4. nih.gov For instance, certain herbal constituents have demonstrated variable inhibition potencies towards these enzymes, with CYP2D6 often being the most sensitive. nih.gov Protocols for high-throughput screening of major human CYP450 isozymes, including CYP1A2, CYP2E1, CYP2D6, and CYP3A4, have been developed to efficiently determine the inhibition profiles of numerous compounds. nih.gov

Glycosidase Inhibition (α-Amylase and α-Glucosidase)

The inhibition of glycosidases, such as α-amylase and α-glucosidase, is a therapeutic strategy for managing postprandial hyperglycemia. nih.govnih.gov These enzymes are responsible for the breakdown of dietary carbohydrates into absorbable monosaccharides. nih.gov By inhibiting these enzymes, the rate of glucose absorption into the bloodstream can be reduced. nih.gov Numerous studies have investigated the potential of various natural and synthetic compounds to inhibit α-amylase and α-glucosidase. For example, extracts from certain plants have shown significant in vitro inhibitory activity against both enzymes. nih.govresearchgate.net The inhibitory concentration (IC50) is a common metric used to quantify the potency of an inhibitor. Some compounds have been found to be more potent inhibitors of α-glucosidase than the standard drug, acarbose. nih.govdovepress.com Kinetic studies can further elucidate the mechanism of inhibition, which can be competitive, noncompetitive, or mixed. nih.gov

DNA Topoisomerase Modulation and DNA Intercalation Potential

DNA topoisomerases are essential enzymes that manage the topological states of DNA during processes like replication and transcription. embopress.org These enzymes, particularly topoisomerase II, are validated targets for anticancer drugs. embopress.orgnih.gov Some compounds, known as topoisomerase poisons, act by trapping the enzyme on the DNA, leading to cytotoxic double-strand breaks. embopress.org Another mechanism by which compounds can interfere with DNA function is through intercalation, where a molecule inserts itself between the base pairs of the DNA double helix. nih.gov This action can disrupt DNA replication and transcription. nih.gov Doxorubicin, a well-known anticancer agent, functions through both DNA intercalation and topoisomerase II inhibition. embopress.orgnih.gov The design of new molecules often incorporates planar aromatic or polyaromatic systems to facilitate DNA intercalation. nih.govresearchgate.net

Antimicrobial Activity Studies (In Vitro)

The emergence of drug-resistant pathogens necessitates the search for new antimicrobial agents. The in vitro efficacy of various compounds against a range of bacteria and fungi is a primary step in this discovery process.

Antibacterial Efficacy Against Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli, MRSA)

Derivatives of piperazine have been investigated for their antibacterial properties against various bacterial strains, including the gram-positive Staphylococcus aureus and its methicillin-resistant form (MRSA), as well as the gram-negative Escherichia coli. nih.govmdpi.com For instance, a novel pleuromutilin (B8085454) derivative incorporating a 4-nitrophenyl-piperazine moiety demonstrated potent bactericidal activity against MRSA. nih.govnih.gov The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antibacterial potency of a compound. mdpi.com Some piperazine-based compounds have shown promising MIC values against S. aureus. mdpi.comnanobioletters.com

Antifungal Potency Against Fungal Pathogens (e.g., Bipolaris sorokiniana, Fusarium avenaceum)

In addition to antibacterial activity, certain N-phenylpiperazine derivatives have been evaluated for their antifungal effects against plant pathogenic fungi like Bipolaris sorokiniana and Fusarium avenaceum. researchgate.net Studies have identified derivatives with notable activity against F. avenaceum. researchgate.net The genus Fusarium, in particular, includes species that are significant plant pathogens causing diseases like vascular wilt. nih.gov Research into new antifungal agents is crucial for managing these agricultural threats. nih.gov

Antimycobacterial Spectrum of Activity (e.g., Mycobacterium kansasii, Mycobacterium marinum)

Nontuberculous mycobacteria (NTM), such as Mycobacterium kansasii and Mycobacterium marinum, are responsible for a range of infections in humans. frontiersin.orgmdpi.commedscape.com M. kansasii can cause a chronic pulmonary disease resembling tuberculosis. medscape.com M. marinum is often associated with skin and soft tissue infections. mdpi.com The search for new drugs against these pathogens is ongoing. nih.gov Some 1-(4-nitrophenyl)piperazine (B103982) derivatives have shown inhibitory activity against M. kansasii and M. marinum in vitro, with some compounds exhibiting significant MIC values. researchgate.net

Derivatives of 1-(4-nitrophenyl)piperazine have demonstrated significant antiproliferative effects in various in vitro studies. The core structure, featuring a piperazine ring linked to a nitrophenyl group, serves as a versatile scaffold for developing new bioactive molecules with potential applications in oncology. researchgate.net Research into this class of compounds has revealed notable activity against a range of human cancer cell lines, including leukemia, colon cancer, breast cancer, and neuroblastoma. nih.gov

The mechanisms through which nitrophenylpiperazine derivatives inhibit cancer cell growth are multifaceted. One key mechanism involves the induction of oxidative stress. Certain piperazine-linked compounds have been shown to increase the release of hydrogen peroxide, leading to cellular damage in cancerous cells. mdpi.com The presence of the nitro group on the phenyl ring, an electron-withdrawing feature, is significant in the bioactivity of these molecules. nih.gov This functionality can contribute to processes like redox cycling, which can generate reactive oxygen species (ROS), overwhelming the cell's antioxidant defenses and leading to cell death. nih.govnih.gov Studies on related compounds have demonstrated that the generation of ROS can play a critical role in inducing DNA damage, which is a primary trigger for cell cycle arrest and apoptosis. nih.gov

A primary outcome of treatment with piperazine derivatives is the disruption of the normal cell cycle progression in malignant cells. nih.gov Research on structurally similar compounds demonstrates an ability to induce cell cycle arrest, often in the G1 phase or by increasing the subG1 apoptotic cell population. nih.govejhl.org This arrest prevents cancer cells from proceeding to the DNA synthesis (S) phase, thereby halting proliferation.

The induction of apoptosis, or programmed cell death, is a crucial mechanism for the anticancer activity of these compounds. This process is often initiated following cell cycle arrest and is characterized by distinct morphological and biochemical changes. Studies have shown that treatment with related piperazine compounds can lead to an increase in the expression of pro-apoptotic proteins like Bax. mdpi.com Furthermore, the apoptotic pathway is often confirmed by observing the cleavage of caspase-3 and Poly (ADP-ribose) polymerase (PARP), key executioners of the apoptotic cascade. nih.gov For instance, piperazine-linked quinolinequinones demonstrated potent activity against renal cancer cell lines, such as ACHN, by inhibiting proliferation via cell cycle arrest. nih.gov

Table 1: Observed In Vitro Effects of Piperazine Derivatives on Cancer Cell Lines This table is generated based on findings from related piperazine derivatives to illustrate common biological activities.

| Compound Class | Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Piperazine-linked Quinolinequinones | ACHN (Renal Cancer) | Cell Cycle Arrest, Inhibition of Proliferation | nih.gov |

| Pyridazinone-Piperazine Derivatives | AGS (Gastric Cancer) | Induction of Oxidative Stress (H₂O₂ release), Increased Bax Expression | mdpi.com |

| Piperine (B192125) (Piperidine-containing) | Melanoma Cells | G1 Phase Arrest, Apoptosis, Down-regulation of Cyclin D1, Caspase-3/PARP Cleavage | nih.gov |

| 2-Methyl-pyridopyrimidinone-piperazine Derivatives | Colo-205, MDA-MB 231, IMR-32 | Antiproliferative Activity | nih.gov |

Structure-Activity Relationship (SAR) Analysis for Biological Efficacy

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. nih.govnih.gov The piperazine scaffold is particularly amenable to chemical modification, allowing for systematic investigation into how different functional groups and structural arrangements impact antiproliferative efficacy. researchgate.net

The 4-nitrophenyl ring is a critical component of the molecule's pharmacophore. The nitro group at the para-position is a strong electron-withdrawing group, which significantly influences the electronic properties of the entire molecule. nih.gov SAR studies have shown that the nature and position of substituents on this aromatic ring are pivotal for activity. For instance, the introduction of lipophilic substituents, such as trifluoromethyl (CF₃) or fluoro (F) groups, on the phenylpiperazine moiety has been shown to improve activity in certain contexts. mdpi.com Conversely, the addition of a chlorine atom to a related phenoxy-piperazine derivative was found to decrease its antioxidant properties, demonstrating that substituent choice is highly specific to the desired biological endpoint. researchgate.net

Table 2: Influence of Phenyl Ring Substituents on Biological Activity in Piperazine Derivatives This table summarizes general SAR findings for phenylpiperazine derivatives.

| Substituent | Position | Observed Effect on Activity | Reference |

|---|---|---|---|

| -NO₂ (Nitro) | 4' | Acts as a strong electron-withdrawing group, critical for bioactivity. | nih.gov |

| -CF₃ (Trifluoromethyl) | 3' or 4' | Increased lipophilicity; improved antimycobacterial activity. | mdpi.com |

| -F (Fluoro) | 4' | Increased lipophilicity; improved antimycobacterial activity. | mdpi.com |

| -Cl (Chloro) | Varies | Decreased antioxidant properties in a phenoxy-piperazine series. | researchgate.net |

The presence and position of a methyl group on the piperazine ring can profoundly affect the compound's pharmacological profile. The piperazine ring itself typically adopts a stable chair conformation. researchgate.net Introducing a methyl group, as in this compound, adds a chiral center and alters the steric and lipophilic properties of the molecule.

Studies on related N-methylpiperazine derivatives have shown that this modification can significantly enhance potency and modulate target selectivity. nih.gov For example, the addition of a methyl group to the terminal nitrogen of a piperazine chalcone (B49325) was found to substantially improve its inhibitory activity against acetylcholinesterase (AChE). nih.gov This is attributed to the N-methylpiperazine motif having more favorable lipophilic and steric characteristics, which can lead to better interactions within the binding pocket of a target enzyme. nih.gov Similarly, research on N-alkyl imidazoles has shown that the length of the alkyl chain is relevant for their anticancer activity, suggesting that even small alkyl groups like methyl can be critical for efficacy. openmedicinalchemistryjournal.com

The ultimate biological activity of a compound is determined by its ability to bind to a specific molecular target with high affinity and selectivity. mdpi.com For piperazine derivatives, molecular features such as the electronic nature of the phenyl ring substituents and the steric profile of the piperazine ring correlate directly with target binding.

Advanced Materials Science and Non Biological Applications

Integration into Polymer Chemistry

The incorporation of chromophores like nitrophenylpiperazine into polymer chains is a key strategy to prevent issues such as chromophore aggregation, which can be detrimental to the performance of optoelectronic materials. nih.gov Poly(methyl methacrylate) (PMMA) is often used as the polymer backbone due to its favorable properties, including hardness, colorlessness, low optical absorption, and high transmittance. nih.govresearchgate.net

Design and Synthesis of Piperazine-Containing Methacrylic Polymers

Novel methacrylic side-chain polymers can be synthesized based on the 1-(4-nitrophenyl)piperazine (B103982) scaffold. The process typically involves a multi-step synthesis.

First, a precursor alcohol is synthesized. For example, 2-[4-(4-Nitrophenyl)piperazin-1-yl]ethanol can be prepared by reacting 1-(4-nitrophenyl)piperazine with bromoethanol in the presence of potassium carbonate and acetone. nih.govacs.org This reaction is heated for approximately 20 hours to achieve a good yield. nih.govacs.org

Next, this alcohol is converted into a methacrylate monomer. This is achieved by reacting the alcohol with methacryloyl chloride in the presence of triethylamine in a solvent like tetrahydrofuran (THF) at a low temperature (0 °C). nih.govacs.org The resulting crude product can be purified by recrystallization from ethanol to yield yellow powdery crystals. nih.govacs.org

Finally, the monomer is copolymerized with methyl methacrylate (MMA) to produce the final polymer. This polymerization is typically initiated by a radical initiator like 2,2-azobisisobutyronitrile (AIBN) in a solvent such as N,N-dimethylformamide (DMF) and heated to around 80 °C for 24 hours. nih.govacs.org The resulting polymer is then precipitated, purified, and dried. nih.govacs.org By varying the molar ratio of the piperazine-containing monomer and MMA, copolymers with different chromophore concentrations can be obtained. nih.govacs.org

Investigations of Polymer Optical and Structural Properties

The optical and structural properties of these polymers are critical for their potential applications in optoelectronics. Researchers have characterized these materials using a variety of techniques.

Structural and Surface Properties: The molecular weights (Mw) of these copolymers typically fall in the range of 32–35 kDa, with polydispersity indices (Mw/Mn) between 1.6 and 1.85, as determined by Gel Permeation Chromatography (GPC). nih.govacs.org The glass transition temperatures (Tg) can vary significantly depending on the specific polymer structure, ranging from 109 °C to 148 °C. nih.govacs.org Atomic Force Microscopy (AFM) studies have shown that thin films of these polymers are very smooth, with roughness values (Rq) as low as 0.213 to 0.285 nm. nih.govacs.org

| Polymer ID | Glass Transition Temp. (Tg) | Molecular Weight (Mw) | Polydispersity (Mw/Mn) | Surface Roughness (Rq) |

|---|---|---|---|---|

| OK1 | 109 °C | 33 kDa | 1.6 | 0.239 nm |

| OK2 | 148 °C | 32 kDa | 1.7 | 0.285 nm |

| OK3 | 112 °C | 35 kDa | 1.85 | 0.213 nm |

Optical Properties: Spectroscopic analysis reveals important details about the electronic transitions within the polymers. The absorption spectra typically show two main regions: a band resulting from n–π* electronic transitions (around 2.0 to 3.7 eV) and a higher energy region due to π–π* transitions (3.7–5.0 eV). acs.org

These piperazine-containing polymers have been found to possess low optical energy band gaps, generally in the range of 2.73 to 2.81 eV. acs.org Such low band gaps are promising for applications in photovoltaics and field-effect transistors. acs.org The refractive index of the polymers is influenced by the concentration of the 1-(4-nitrophenyl)piperazine fragment; it decreases as the concentration of the chromophore in the copolymer is reduced. nih.gov

Role as Chemical Building Blocks in Organic Synthesis

Piperazines, including nitrophenylpiperazine derivatives, are recognized as crucial building blocks in organic synthesis and drug discovery. nih.gov They serve as versatile scaffolds for creating a wide array of biologically active compounds and complex organic molecules. nih.govminakem.com

The 1-(4-nitrophenyl)piperazine structure is an important intermediate in the synthesis of various functional molecules. It has been used as a starting material for creating novel hydrazone derivatives and has been employed in the synthesis of anticancer drugs and antifungal agents. nih.gov The compound can undergo reactions such as N-arylation and demethylation to produce more complex intermediates. core.ac.uk For instance, 1-(4-methoxyphenyl)-4-(nitrophenyl)piperazine can be synthesized and subsequently converted to a desired antifungal intermediate through demethylation. core.ac.uk The presence of the nitro group also allows for further chemical transformations, such as reduction to an amino group, which can then be used for a variety of coupling reactions.

Potential in Agrochemical Development

The piperazine (B1678402) ring is a significant heterocyclic structure in the development of new agrochemicals. rhhz.net Derivatives of piperazine are frequently used as linkers to connect different active substructures, leading to compounds with excellent activities against fungi, bacteria, insects, and weeds. rhhz.netcognitivemarketresearch.com

The development of novel pesticides is essential for protecting crops and ensuring food supply. rhhz.net Piperazine-containing compounds have shown promise in this area. rhhz.netcognitivemarketresearch.com Studies have indicated that the bioactivity of these compounds can be enhanced by the presence of electron-withdrawing groups, such as the nitro group found in 2-Methyl-1-(4-nitrophenyl)piperazine. rhhz.net While specific studies on the 2-methyl derivative may be limited, the general utility of the nitrophenylpiperazine scaffold suggests its potential as a candidate for developing new pesticides, insecticides, and fungicides. cognitivemarketresearch.com

Exploration in Other Functional Materials

The unique electronic properties of nitrophenylpiperazine derivatives make them candidates for exploration in other types of functional materials, particularly in the field of nonlinear optics. The combination of an electron-donating piperazine ring and an electron-withdrawing nitro group connected through a phenyl ring creates a strong intramolecular charge-transfer system. This characteristic is a key requirement for second-order nonlinear optical activity.

Research on related compounds, such as nitrophenol complexes with piperazine derivatives, has demonstrated their potential for third-order nonlinear optical applications. researchgate.net For example, 1-amino-4-methyl piperazine bis(4-nitrophenol) was found to have a low band gap of 2.66 eV and a significant third-order nonlinear optical susceptibility. researchgate.net This suggests that the this compound core could be similarly incorporated into materials designed for optical signal processing, frequency doubling, and other photonic applications.

Future Research Directions and Translational Perspectives

Discovery of Novel Biological Targets and Therapeutic Avenues

The piperazine (B1678402) scaffold is a cornerstone in the development of therapeutic agents, known to interact with a diverse range of biological targets. mdpi.com This versatility suggests that 2-Methyl-1-(4-nitrophenyl)piperazine could hold potential across multiple therapeutic areas. The presence of the N-arylpiperazine moiety is a common feature in compounds targeting the central nervous system (CNS). researchgate.net

Future research should prioritize comprehensive screening to identify and validate novel biological targets. Based on the activities of structurally related compounds, promising areas of investigation include:

Central Nervous System Receptors: Many piperazine derivatives exhibit high affinity for serotonin (B10506) (5-HT) and dopamine (B1211576) receptors. For instance, certain derivatives have been designed as 5-HT1A receptor agonists for potential antidepressant applications. nih.gov The structural characteristics of this compound warrant investigation into its potential as a modulator of these and other CNS receptors, such as histamine (B1213489) H3 receptors, which are targets for neurological and cognitive disorders. nih.govnih.gov

Enzyme Inhibition: The piperazine ring is integral to various enzyme inhibitors. Recent studies have highlighted novel arylamide derivatives containing a piperazine moiety as potent inhibitors of tubulin polymerization, a key target in oncology. nih.gov Another study demonstrated the rational design of piperazine-containing compounds as effective α-glucosidase inhibitors for managing type 2 diabetes. nih.gov Screening this compound against panels of kinases, proteases, and other enzymes could uncover unexpected therapeutic opportunities.

Antiproliferative and Anti-infective Properties: The piperazine core is found in molecules with demonstrated anticancer, antifungal, and antibacterial activities. encyclopedia.pubnih.gov For example, vindoline-piperazine conjugates have shown significant antiproliferative effects in cancer cell lines. mdpi.com Therefore, evaluating this compound's efficacy against various cancer cell lines and microbial strains could open new avenues for development. nih.gov

The discovery of a high-affinity biological target would be the first step toward understanding the compound's mechanism of action and its potential translation into a novel therapeutic tool.

Rational Design and Optimization via Machine Learning and Artificial Intelligence

Future research in this domain would involve several key strategies:

Generative Models for De Novo Design: AI models, particularly recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on vast libraries of known bioactive molecules. unimib.itresearchgate.net By fine-tuning such a model on a set of compounds active against a specific target (e.g., a particular G-protein coupled receptor or enzyme), the AI could generate novel analogues of this compound predicted to have superior activity. unimib.it This approach intrinsically learns the rules of chemical synthesizability and biological relevance. researchgate.net

Predictive Modeling for Property Optimization: ML algorithms excel at building predictive models for absorption, distribution, metabolism, excretion, and toxicity (ADMET). mdpi.com By creating a quantitative structure-activity relationship (QSAR) model for a series of this compound derivatives, researchers can predict the biological activity and pharmacokinetic profiles of virtual compounds. This in silico screening allows for the prioritization of the most promising candidates for synthesis and testing, saving significant time and resources. msd.comnih.gov

Exploring Chemical Space: AI-driven methods permit a more thorough exploration of the immense chemical space surrounding the core scaffold. nih.gov This can lead to the identification of derivatives with optimized properties that might be missed through traditional medicinal chemistry approaches.

The application of AI and ML offers a data-driven pathway to rationally design second-generation molecules based on the this compound scaffold, enhancing its potential for clinical translation. rsc.org

Development of Advanced Delivery Systems for Research Applications

A primary obstacle for compounds targeting the CNS is the formidable blood-brain barrier (BBB), which prevents approximately 98% of small-molecule drugs from reaching their intended site of action. mdpi.com For a research compound like this compound, whose potential may lie in CNS applications, overcoming this barrier is critical for in vivo studies.

Future research should focus on formulating the compound within advanced delivery systems:

Nanoparticle-Based Carriers: Encapsulating the compound in nanoparticles (NPs) is a leading strategy to facilitate BBB transport. nih.govcrimsonpublishers.com Various types of NPs, including polymeric nanoparticles, solid lipid nanoparticles (SLNs), and liposomes, can be engineered to be the optimal size (typically under 200 nm) and possess the right surface characteristics to cross the BBB. crimsonpublishers.comnih.gov These carriers protect the drug from enzymatic degradation in the bloodstream and can be designed for sustained release. nih.gov

Surface Functionalization for Targeted Delivery: The surface of these nanocarriers can be modified with specific ligands (e.g., peptides or antibodies) that bind to receptors, such as the transferrin receptor, which are highly expressed on brain endothelial cells. mdpi.comcrimsonpublishers.com This receptor-mediated transcytosis can significantly enhance the transport of the encapsulated compound into the brain. nih.gov

Intranasal Delivery: For certain compounds, intranasal administration offers a non-invasive route that can bypass the BBB and deliver drugs directly to the CNS. researchgate.net Developing a formulation of this compound suitable for intranasal delivery could be a viable strategy for preclinical research.

The development of a suitable nanotechnology-based delivery system would be a crucial enabling step, allowing for the accurate assessment of the compound's biological effects within the CNS in animal models. nih.govresearchgate.net

Sustainable Synthesis Approaches for Piperazine Derivatives

The principles of green and sustainable chemistry are increasingly important in pharmaceutical development, aiming to reduce waste, minimize the use of hazardous materials, and improve efficiency. nih.gov While traditional methods for synthesizing N-aryl piperazines, such as Buchwald-Hartwig or Ullmann coupling, are well-established, they often require harsh conditions or expensive catalysts. nih.gov

Future research should explore more sustainable synthetic routes for this compound and its derivatives:

Photoredox Catalysis: The use of visible-light photoredox catalysis has emerged as a powerful and green method for forming C-N bonds and functionalizing heterocyclic rings. mdpi.comorganic-chemistry.org This approach often uses inexpensive organic dyes or iridium-based complexes as catalysts and can proceed under mild, ambient temperature conditions, significantly reducing energy consumption. researchgate.netencyclopedia.pub

Heterogeneous Catalysis and Flow Chemistry: Developing synthetic methods that use heterogeneous catalysts (e.g., metal ions supported on a polymer resin) simplifies product purification, as the catalyst can be easily filtered off and potentially reused. nih.gov Combining this with continuous flow reactors can enhance safety, improve reaction control, and allow for easier scalability compared to traditional batch processing. nih.govnsf.gov

Adopting these modern, sustainable synthetic methodologies would not only be environmentally responsible but could also lead to more cost-effective and efficient production of this compound for research and potential future development. researchgate.net

Q & A

Q. How can conflicting crystallographic data (e.g., bond length discrepancies) be reconciled?

- Methodology : Cross-validate with neutron diffraction or synchrotron data to resolve hydrogen atom positions. Apply Hirshfeld surface analysis to quantify intermolecular interactions and identify outliers .

Safety and Handling

Q. What precautions are critical when handling this compound in laboratory settings?

- Methodology : Use fume hoods and personal protective equipment (PPE) to avoid inhalation/contact. Store in airtight containers at 2–8°C to prevent degradation. Spills require neutralization with inert absorbents (e.g., vermiculite) and disposal as hazardous waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.